molecular formula C15H22N2O2 B117681 4-Hydroxy Mepivacaine CAS No. 616-66-0

4-Hydroxy Mepivacaine

Cat. No.: B117681
CAS No.: 616-66-0
M. Wt: 262.35 g/mol
InChI Key: FBFWYQLEUFLRTK-UHFFFAOYSA-N
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Description

4’-Hydroxymepivacaine is a derivative of mepivacaine, a local anesthetic commonly used in medical procedures. This compound is characterized by the presence of a hydroxyl group at the 4’ position of the aromatic ring, which distinguishes it from its parent compound. The molecular formula of 4’-Hydroxymepivacaine is C15H22N2O2, and it has a molecular weight of 262.35 g/mol .

Preparation Methods

The synthesis of 4’-Hydroxymepivacaine typically involves the hydroxylation of mepivacaine. One common method includes the use of hydroxylating agents under controlled conditions to introduce the hydroxyl group at the desired position. Industrial production methods may involve catalytic processes to ensure high yield and purity. Specific details on the reaction conditions and catalysts used are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

4’-Hydroxymepivacaine undergoes various chemical reactions, including:

    Oxidation: This reaction can further oxidize the hydroxyl group to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group, reverting it to its parent compound, mepivacaine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4’-Hydroxymepivacaine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Hydroxymepivacaine is similar to that of mepivacaine. It works by blocking the generation and conduction of nerve impulses. This is achieved by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential. The compound interacts directly with voltage-sensitive sodium channels, preventing the influx of sodium ions and thereby inhibiting nerve conduction .

Comparison with Similar Compounds

4’-Hydroxymepivacaine can be compared with other local anesthetics such as:

    Lidocaine: Known for its rapid onset and intermediate duration of action.

    Bupivacaine: Noted for its long duration of action and higher potency.

    Ropivacaine: Similar to bupivacaine but with a better safety profile.

The uniqueness of 4’-Hydroxymepivacaine lies in its specific hydroxylation, which can alter its pharmacological properties and potentially reduce toxicity compared to its parent compound .

Properties

IUPAC Name

N-(4-hydroxy-2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-10-8-12(18)9-11(2)14(10)16-15(19)13-6-4-5-7-17(13)3/h8-9,13,18H,4-7H2,1-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFWYQLEUFLRTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2CCCCN2C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201169829
Record name N-(4-Hydroxy-2,6-dimethylphenyl)-1-methyl-2-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201169829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

616-66-0
Record name N-(4-Hydroxy-2,6-dimethylphenyl)-1-methyl-2-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=616-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Hydroxymepivacaine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Hydroxy-2,6-dimethylphenyl)-1-methyl-2-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201169829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-HYDROXYMEPIVACAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SWC0AEA94B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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